(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol

Quality Control Chiral Intermediate Synthetic Reliability

(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol (CAS 1057653-79-8) is a chiral, polysubstituted tetrahydrofuran derivative with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. It is classified commercially under Carbohydrates, Nucleosides & Nucleotides and is recognized as a synthetic glycosylated saccharide intermediate.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B12851078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC=CCC1CC(C(O1)CO)O
InChIInChI=1S/C8H14O3/c1-2-3-6-4-7(10)8(5-9)11-6/h2,6-10H,1,3-5H2/t6-,7-,8+/m0/s1
InChIKeyKEZISZWYZDIVKJ-BIIVOSGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol: A Chiral C8-THF Building Block for Nucleoside Analogs and HIV Protease Inhibitor Intermediates


(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol (CAS 1057653-79-8) is a chiral, polysubstituted tetrahydrofuran derivative with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is classified commercially under Carbohydrates, Nucleosides & Nucleotides and is recognized as a synthetic glycosylated saccharide intermediate . The compound features a defined (2R,3S,5S) stereochemistry with three chiral centers, making it a valuable scaffold in medicinal chemistry, particularly as a precursor for pharmacological agents targeting neurodegenerative diseases and as a key intermediate in the synthesis of antiviral and anticancer drugs .

Why Generic Substitution of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol Poses Risk in Chiral Synthesis


Simple, achiral THF derivatives such as tetrahydrofurfuryl alcohol or mono-substituted analogs lacking the 3-hydroxy group cannot replicate the reactivity profile of this compound. The specific (2R,3S,5S) stereochemistry is critical for downstream diastereoselective transformations, particularly in the construction of HIV-1 protease inhibitors where the stereochemistry of the P2 ligand directly dictates target binding affinity [1]. The presence of both a 3-hydroxyl and a 2-methanol group allows for orthogonal protection strategies that are impossible with simpler 5-allyltetrahydrofuran-2-ol analogs, which lack the 3-hydroxy substituent entirely . Furthermore, the allyl substituent provides a synthetic handle for late-stage functionalization via cross-metathesis or hydroboration, a feature absent in saturated propyl analogs like 2-furanmethanol, tetrahydro-3-hydroxy-5-propyl-, (2R,3S,5S)- (CAS 503057-31-6) .

Quantitative Differentiation Evidence for (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol Against Closest Analogs


Commercial Purity and Supply Consistency: Min. 95% Specification for Reliable Downstream Reproducibility

The compound is supplied with a minimum purity of 95% as specified by vendor CymitQuimica (Biosynth brand), ensuring a defined baseline for synthetic transformations . This contrasts with common achiral THF solvents like tetrahydrofurfuryl alcohol, which are supplied at technical grade (typically 98%, but without chiral specification, and may contain varying levels of diastereomeric impurities if chiral centers are present). For procurement, a min. 95% specification for a chiral, multi-functional intermediate reduces the risk of unknown impurities compromising catalytic asymmetric steps in downstream synthesis.

Quality Control Chiral Intermediate Synthetic Reliability

Physicochemical Property Differentiation from 5-Allyltetrahydrofuran-2-ol: Enhanced Hydrogen Bonding Capability

Predicted physicochemical data for the target compound includes a boiling point of 293.1±15.0 °C, density of 1.094±0.06 g/cm³, and a pKa of 14.22±0.60 . These values differ substantially from the simpler analog 5-allyltetrahydrofuran-2-ol (CAS 470721-86-9), which has a predicted boiling point of 197.9±33.0 °C, density of 1.017±0.06 g/cm³, and pKa of 13.18±0.40 . The higher boiling point and density of the target compound are consistent with the presence of an additional hydroxyl group (3-OH), enabling stronger intermolecular hydrogen bonding. This difference translates to altered chromatographic retention and extraction behavior during purification, a practical consideration for process chemists.

Physicochemical Profiling Solubility Prediction Chromatography

Functional Group Advantage Over Saturated Propyl Analog: Allyl Handle for Late-Stage Diversification

The presence of a terminal allyl (2-propen-1-yl) group in the target compound provides a versatile synthetic handle for olefin cross-metathesis and hydroboration-oxidation sequences, enabling modular diversification of the tetrahydrofuran scaffold [1]. In contrast, the saturated propyl analog 2-furanmethanol, tetrahydro-3-hydroxy-5-propyl-, (2R,3S,5S)- (CAS 503057-31-6) lacks this reactive olefin, limiting late-stage functionalization options . The allyl group is particularly relevant in the context of C-allylation chemistry of furanose carbohydrates, where the allyl moiety is eventually re-functionalized into advanced natural product intermediates [1].

Late-Stage Functionalization Cross-Metathesis Hydroboration

Stereochemical Relevance to HIV-1 Protease Inhibitor Design: Contextual Differentiation from Diastereomeric THF Ligands

Substituted tetrahydrofuran derivatives bearing defined stereochemistry serve as critical P2 ligands for HIV-1 protease inhibitors, where the stereochemistry at each position dictates hydrogen bonding and van der Waals interactions with backbone atoms in the S2 subsite of the enzyme [1]. The specific (2R,3S,5S) configuration of the target compound defines the spatial orientation of the 3-hydroxy and 2-methanol groups, which can form key hydrogen bonds with Asp29 and Asp30 residues of HIV-1 protease. In the broader context of bis-THF ligand development for darunavir and related inhibitors, the stereochemistry of monocyclic THF intermediates directly influences the stereochemical outcome of subsequent annulation steps to form the bis-THF core [2]. The use of incorrect diastereomers would lead to a different spatial presentation of functional groups, potentially abrogating critical binding interactions.

HIV-1 Protease Inhibition P2 Ligand Structure-Based Drug Design

Optimal Procurement Scenarios for (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol Based on Evidence


Medicinal Chemistry: Synthesis of P2 Ligands for Novel HIV-1 Protease Inhibitors

The compound's defined (2R,3S,5S) stereochemistry and allyl functional handle make it an ideal starting material for constructing monocyclic and bis-cyclic THF ligands targeting the S2 subsite of HIV-1 protease. As demonstrated by Ghosh et al. (2024), enantiomerically pure substituted tetrahydrofuran derivatives are essential for achieving potent inhibitory activity [1]. The target compound provides a pre-installed chiral scaffold that can be elaborated into diverse P2 ligands, reducing the number of stereochemical resolution steps compared to routes starting from achiral precursors.

Carbohydrate Chemistry: C-Allyl Glycoside and C-Nucleoside Precursor Synthesis

The compound is classified as a synthetic glycosylated saccharide [1] and features a C-allyl group at the anomeric position equivalent. This structural motif is characteristic of C-allylation products of furanose carbohydrates, which serve as versatile intermediates for C-nucleoside synthesis . The 3-hydroxy group allows for selective protection, while the allyl group can be oxidatively cleaved or functionalized to introduce nucleobases or other heterocycles. This positions the compound as a key building block for modified nucleoside analog libraries.

Process Chemistry: Chiral Pool Intermediate for Natural Product Total Synthesis

The compound's three contiguous stereocenters embedded in a tetrahydrofuran ring make it a valuable chiral pool intermediate for the total synthesis of complex natural products containing THF motifs, including annonaceous acetogenins and lignans. The allyl group enables late-stage fragment coupling via olefin cross-metathesis, as exemplified in convergent approaches to bis-THF acetogenins [1]. For process research and development groups, the availability of custom synthesis from suppliers like BOC Sciences and CymitQuimica provides batch-to-batch consistency critical for scalable route development .

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